6,6-Dimethyldihydropterin

Dihydropteridine Reductase Phenylalanine Hydroxylase Quinoid Dihydropterin Stability

6,6-Dimethyldihydropterin (CAS 84812-29-3) is a synthetically engineered dihydropterin derivative characterized by geminal dimethyl substitution at the 6-position of the pteridine ring. This structural modification prevents the rapid tautomeric rearrangement to 7,8-dihydropterin that plagues natural quinoid dihydropterins, conferring hours-long stability under physiological conditions.

Molecular Formula C8H11N5O
Molecular Weight 193.21 g/mol
CAS No. 84812-29-3
Cat. No. B8599879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dimethyldihydropterin
CAS84812-29-3
Molecular FormulaC8H11N5O
Molecular Weight193.21 g/mol
Structural Identifiers
SMILESCC1(CN=C2C(=N1)C(=O)NC(=N2)N)C
InChIInChI=1S/C8H11N5O/c1-8(2)3-10-5-4(13-8)6(14)12-7(9)11-5/h3H2,1-2H3,(H3,9,10,11,12,14)
InChIKeyQWJMQLTVBZXCHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6-Dimethyldihydropterin (CAS 84812-29-3): Stable Quinoid Probe for Pterin-Dependent Enzyme Studies


6,6-Dimethyldihydropterin (CAS 84812-29-3) is a synthetically engineered dihydropterin derivative characterized by geminal dimethyl substitution at the 6-position of the pteridine ring [1]. This structural modification prevents the rapid tautomeric rearrangement to 7,8-dihydropterin that plagues natural quinoid dihydropterins, conferring hours-long stability under physiological conditions [1]. The compound serves as a stabilized quinoid dihydropterin (q-6,6-Me2PH2) substrate for dihydropteridine reductase and is generated from its tetrahydropterin counterpart (6,6-Me2PH4), which functions as a cofactor for phenylalanine hydroxylase [1].

Why 6,6-Dimethyldihydropterin Cannot Be Replaced by Natural Pterins or Positional Isomers


Natural quinoid dihydropterins, such as quinoid dihydrobiopterin, undergo rapid rearrangement to 7,8-dihydropterins under physiological conditions, precluding their isolation and detailed characterization [1]. Positional isomers like 6,7-dimethyltetrahydropterin do not address this stability limitation and exhibit fundamentally different enzyme kinetic behavior with dihydropteridine reductase [2]. Furthermore, common dihydropterin analogs such as 6-methyl-7,8-dihydropterin and 7,8-dihydrobiopterin act as competitive inhibitors of phenylalanine hydroxylase, confounding enzyme mechanism studies, whereas 6,6-dimethyldihydropterin does not [1]. Substitution with unmodified pterins thus introduces either rapid degradation, altered substrate kinetics, or unintended inhibition artifacts.

Quantitative Differentiation of 6,6-Dimethyldihydropterin vs. Natural and Alternative Pterin Substrates


6,6-Dimethyldihydropterin Exhibits Hours-Long Stability vs. Rapid Rearrangement of Natural Quinoid Dihydrobiopterin

In 0.1 M Tris-HCl, pH 7.4, the quinoid form of 6,6-dimethyldihydropterin (q-6,6-Me2PH2) demonstrates a half-life of 4 hours at 27°C and 1.25 hours at 37°C [1]. This stability contrasts with natural quinoid dihydrobiopterin and unsubstituted quinoid dihydropterins, which undergo rapid tautomeric rearrangement to 7,8-dihydropterins on a timescale of minutes or less, precluding their isolation and characterization [1].

Dihydropteridine Reductase Phenylalanine Hydroxylase Quinoid Dihydropterin Stability

Doubled Maximum Velocity with Dihydropteridine Reductase Compared to Natural Quinoid Dihydrobiopterin

With dihydropteridine reductase, quinoid 6,6-dimethyldihydropterin (q-6,6-Me2PH2) exhibits a maximum velocity (Vmax) that is twice that of the natural substrate, quinoid dihydrobiopterin, while maintaining a Km of 0.4 mM [1].

Dihydropteridine Reductase Enzyme Kinetics Substrate Turnover

Absence of Phenylalanine Hydroxylase Inhibition vs. Competitive Inhibition by 6-Methyl-7,8-dihydropterin and 7,8-Dihydrobiopterin

At concentrations up to 0.4 mM, quinoid 6,6-dimethyldihydropterin (q-6,6-Me2PH2) does not inhibit phenylalanine hydroxylase [1]. In contrast, 6-methyl-7,8-dihydropterin and 7,8-dihydrobiopterin act as competitive inhibitors with Ki values of 0.2 mM and 0.05 mM, respectively [1].

Phenylalanine Hydroxylase Enzyme Inhibition Mechanistic Probe

Enzymatic Reduction Demonstrated Across Multiple Species Dihydropteridine Reductases

Quinonoid 6,6-dimethyldihydropterin is a functional substrate for dihydropteridine reductase (EC 1.5.1.34) from both Bos taurus (bovine) and Ovis aries (ovine) sources, with NAD(P)H-dependent conversion to 6,6-dimethyltetrahydropterin documented in enzyme databases [1].

Dihydropteridine Reductase Species Cross-Reactivity Enzyme Substrate

Optimal Application Scenarios for 6,6-Dimethyldihydropterin in Biochemical Research and Assay Development


Mechanistic Studies of Dihydropteridine Reductase Kinetics and Structure-Function Relationships

The doubled Vmax (2× that of natural quinoid dihydrobiopterin) [1] and defined Km (0.4 mM) [1] make 6,6-dimethyldihydropterin a superior substrate for quantifying dihydropteridine reductase activity, particularly in mutant enzyme studies where kinetic changes must be unambiguously attributed to the enzyme rather than substrate instability. Its stability (t₁/₂ = 1.25–4 h) [1] supports extended time-course experiments.

Phenylalanine Hydroxylase Cofactor Cycling Assays Without Inhibitory Interference

The tetrahydropterin form (6,6-Me2PH4) serves as a phenylalanine hydroxylase cofactor with kinetic parameters similar to 6,7-dimethyltetrahydropterin [1], while the quinoid product (q-6,6-Me2PH2) does not inhibit the enzyme at concentrations up to 0.4 mM [1]. This property makes it ideal for coupled enzyme assays measuring hydroxylase activity without the confounding competitive inhibition observed with 6-methyl-7,8-dihydropterin (Ki = 0.2 mM) or 7,8-dihydrobiopterin (Ki = 0.05 mM) [1].

Isolation and Physical Characterization of Quinoid Dihydropterin Intermediates

The hours-long stability of q-6,6-Me2PH2 under physiological conditions [1] enables techniques such as NMR spectroscopy, UV-Vis spectrophotometry, and X-ray crystallography that require stable, purified samples. This compound has been used to definitively determine chemical and physical properties of quinoid dihydropterins, including pKa values [1].

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